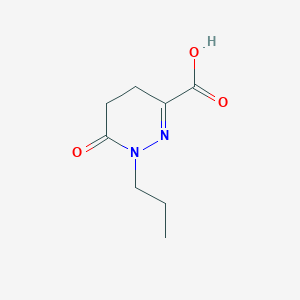
1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE, also known by its CAS number 1378520-32-1, is an organic compound with the molecular formula C10H7F3. This compound is characterized by the presence of a trifluoropropynyl group attached to a methylbenzene ring. It is primarily used in research settings and has various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE typically involves the reaction of a methylbenzene derivative with a trifluoropropynylating agent. Common reagents used in this synthesis include trifluoropropynyl halides and catalysts such as palladium or copper complexes. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the trifluoropropynyl group to a double or single bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the trifluoropropynyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoropropenes or trifluoropropanes.
Substitution: Formation of halogenated or aminated derivatives
Scientific Research Applications
1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE involves its interaction with molecular targets through its trifluoropropynyl group. This group can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can modify the activity of target molecules. The compound’s effects are mediated through pathways involving these chemical interactions .
Comparison with Similar Compounds
- 1-METHYL-4-(TRIFLUOROPROP-1-YL)BENZENE
- 1-METHOXY-4-(TRIFLUOROPROP-1-YL)BENZENE
- 1-METHYL-2-(TRIFLUOROPROP-1-EN-1-YL)BENZENE
Uniqueness: 1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE is unique due to its specific trifluoropropynyl group attached to the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H7F3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
1-methyl-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H7F3/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,1H3 |
InChI Key |
MQELTMAEBKFZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C#CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)



![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)

![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)



